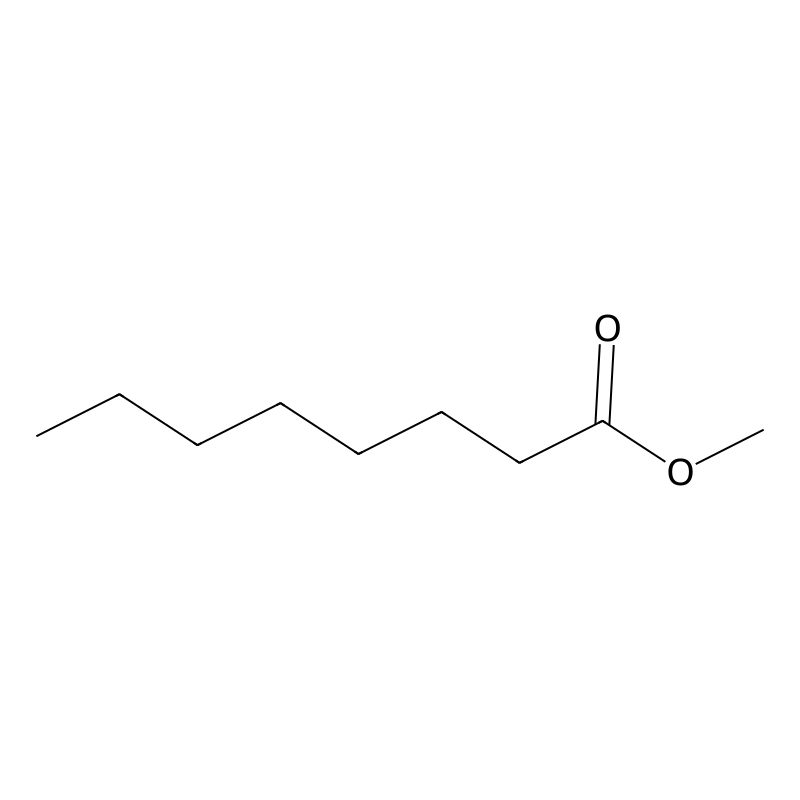

Methyl Octanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 64.4 mg/l @ 20 °C

0.0644 mg/mL at 20 °C

soluble in alcohol; insoluble in wate

Synonyms

Canonical SMILES

Fundamental Chemical and Physical Properties

The table below summarizes the key identifiers and physical properties of Methyl Octanoate.

| Property Type | Value |

|---|---|

| CAS Number | 111-11-5 [1] [2] [3] |

| EC Number | 203-835-0 [2] |

| IUPAC Name | This compound [2] |

| Chemical Formula | C₉H₁₈O₂ [1] [2] |

| Molecular Mass | 158.24 g/mol [2] |

| Appearance | Colourless liquid with a sweet odour [2] |

| Boiling Point | 193 °C [2] |

| Flash Point | 73 °C [2] |

| Density | 0.878 g/ml [2] |

| Water Solubility | 150 mg/L @ 20 °C, pH 7 [2] |

| Log P (Octanol-Water) | 3.32 [2] |

Industrial Applications and Uses

This compound serves various functions across multiple industries due to its properties as a solvent and intermediate.

- Cosmetics, Food, and Agrochemicals: It is widely used as a flavoring agent, solvent, and emulsifier in cosmetics, food additives, and agrochemicals [4] [3].

- Biopesticide and Pheromone: It acts as an insecticide and semiochemical to disrupt the breeding cycle of pests like rhinoceros beetles in palm trees [2].

- Chemical Synthesis and Fuel Research: It is a key intermediate in organic synthesis, such as producing methyl 4-keto-7-methyloctanoate [5]. It is also a model compound in catalytic deoxygenation research for biofuel production, where it can be converted into hydrocarbons on catalysts like Pt/Al₂O₃ [6].

Experimental Protocols and Analytical Methods

Synthesis of Methyl 4-keto-7-methyloctanoate

This procedure involves a Grignard reaction followed by a reaction with an acid chloride [5].

Key Steps and Notes [5]:

- Apparatus: Use a 2L three-necked flask with a reflux condenser, Hershberg stirrer, and dropping funnel under a nitrogen atmosphere.

- Grignard Formation: React 1.0 gram atom of magnesium turnings with 1.0 mole of isoamyl bromide in dry ether.

- Cadmium Reagent: Add 0.535 mole of anhydrous cadmium chloride to form diisoamyl cadmium.

- Solvent Swap: Replace ether with dry benzene via distillation to improve yield.

- Acylation: Add 0.8 mole of β-carbomethoxypropionyl chloride in dry benzene.

- Work-up: Decompose the complex with ice-water and 20% sulfuric acid, then wash benzene layer with water, sodium carbonate, and brine.

- Purification: Use fractional distillation; product boils at 136–137°C at 20 mm Hg with a yield of 73–75%.

Catalytic Deoxygenation for Fuel Components

This process studies hydrocarbon production as a model for renewable diesel [6].

Method Details [6]:

- Catalyst: Use Pt/Al₂O₃ or Pt/TiO₂ in a flow or semibatch reactor.

- Atmosphere: Conduct under H₂/He; H₂ suppresses catalyst deactivation and produces paraffins, while He leads to condensation products.

- Analysis: Dominant products are hydrocarbons and CO₂. Pt/TiO₂ shows higher selectivity for C8 compounds (16%) than Pt/Al₂O₃ (3%) at similar conversion.

Analytical Method: Octanoate Assay for Oil Oxidation

This method quantifies ester-bound residues in oxidized triacylglycerols to assess oil oxidation state prior to deodorization [6].

- Principle: Thermal cleavage of oxidized triacylglycerols produces this compound, which is quantified after alkali transmethylation.

- Procedure:

- Heat oxidized oil sample under vacuum at 180°C to decompose oxidation compounds and remove volatiles.

- Perform alkali transmethylation on the residue.

- Quantify this compound by Gas Chromatography (GC).

- Significance: Provides a specific measure of the oil's oxidative state, similar to the anisidine value but more specific.

Safety and Handling

This compound is a flammable liquid [1]. Its vapor may form explosive mixtures with air, and it is insoluble in water.

- Fire Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. Do not use straight water streams [1].

- Health Hazards: Vapors may cause dizziness or asphyxiation in confined spaces. Material may irritate skin and eyes [1].

- Reactivity Profile: As an ester, it can react with acids, liberating heat, and with caustic solutions, generating heat. Flammable hydrogen gas is generated upon mixing with alkali metals and hydrides [1].

- Toxicology: Has a low mammalian acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) [2].

References

- 1. This compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. Global this compound Market 2025 by Manufacturers ... [marketresearchreportstore.com]

- 4. Global this compound Market Overview and Outlook ... [statsndata.org]

- 5. methyl 4-keto-7-methyloctanoate [orgsyn.org]

- 6. This compound - an overview [sciencedirect.com]

natural sources of methyl octanoate

Natural Sources and Biosynthesis

Methyl octanoate is found in nature and can be produced through biological pathways.

- Natural Occurrence: It is naturally present in various foods and wine, and in the milk of some mammals [1] [2].

- Biosynthesis: In microorganisms, it can be derived from fatty acid biosynthesis pathways. A key strategy for producing such compounds is the "Evolutionary Design (ED)" approach, which leverages existing metabolic pathways in organisms like E. coli or yeast to synthesize target molecules [3]. This involves using biological databases to identify and engineer extrinsic pathways based on similar molecular structures.

The following diagram illustrates the core conceptual pathway for the biosynthesis of this compound, moving from fundamental biological precursors to the final ester.

Diagram 1: Conceptual biosynthetic pathway for this compound production in engineered microorganisms.

Experimental Analysis and Protocols

For researchers, analyzing this compound, especially from natural matrices, involves specific extraction and chromatographic techniques.

Simultaneous Distillation-Extraction (SDE)

This technique efficiently isolates volatile compounds like this compound from complex samples [4].

- Principle: The process simultaneously uses steam distillation to separate volatiles from the sample and solvent extraction to capture them. The vapors from both the sample flask and the organic solvent flask are condensed together, allowing the compounds to transfer into the organic phase, which is then collected for analysis [4].

- Apparatus Setup: The specialized SDE apparatus has two main flasks. One contains the sample mixed with water, and the other contains a high-purity, water-immiscible organic solvent like dichloromethane [4]. Both are heated to create vapors that meet and mix in a central condenser. The apparatus design differs based on whether the solvent is denser or lighter than water [4].

- Optimization: The recovery efficiency

Rof a target analyte is modeled by the equation: ( R = \frac{KK_wV_s}{KK_wV_s + K_sV_w} \left{1 - \exp\left[-\frac{(KK_wV_s + K_sV_w)U_sU_w}{V_wV_s(U_w + KU_s)}t\right]\right} ) whereKis the solvent-to-water partition coefficient,K_wis the air-to-water partition coefficient, andK_sis the air-to-solvent partition coefficient [4]. Parameters likeV_s(solvent volume),V_w(water volume), andt(time) can be adjusted to maximize yield. Salting out the water sample can also improve recovery [4].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Sample Preparation: Extracted samples from SDE or other methods (e.g., liquid-liquid extraction) are often concentrated under a gentle stream of nitrogen before injection [4].

- Analysis: The concentrated extract is injected into a GC-MS system. This compound is identified by matching its retention time and mass spectrum against an authentic standard [4]. It can also be part of a Fatty Acid Methyl Ester (FAME) mix used for profiling [2].

Chemical Properties and Safety

Understanding its physical properties and handling precautions is essential for laboratory work.

| Property | Value / Description |

|---|---|

| Solubility in Water | 150 mg/L at 20°C (moderate) [1] |

| Solubility in Organic Solvents | Soluble in alcohols, chloroform, acetone [2] |

| Boiling Point | 192 - 194 °C [5] |

| Density | 0.877 g/mL [5] |

| Flash Point | 73 °C (flammable liquid) [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.32 (high) [1] |

Safety Notes: this compound is classified as a flammable liquid [6]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back. It is insoluble in water and floats on the surface [6]. As an ester, it can react vigorously with strong oxidizing acids and caustic solutions [6]. Always wear appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) before use.

Research Context and Applications

This compound is significant in several advanced research contexts:

- Biofuel Research: As a Fatty Acid Methyl Ester (FAME), it is a model compound for biodiesel research. Studies focus on its deoxygenation over catalysts like Pt/Al₂O₃ to produce hydrocarbon fuels [4].

- Oxidation Marker: It is a known volatile decomposition product of lipid hydroperoxides, especially from omega-3 fatty acids like methyl linolenate. Its detection can indicate the extent of lipid oxidation in oils and foods [4].

- Flavor and Fragrance: Due to its pleasant, fruity odor, it is widely used as a flavoring agent and fragrance component [5] [7].

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound [solubilityofthings.com]

- 3. Biosynthesis pathways of expanding carbon chains for ... [biotechnologyforbiofuels.biomedcentral.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Methyl n-octanoate [chemimpex.com]

- 6. This compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 7. What is Methyl ? Uses, How It Works & Top Companies... Octanoate [linkedin.com]

Core Identification and Thermophysical Properties

Methyl octanoate, also known as methyl caprylate, is a model compound for biodiesel research. Its basic identifiers and key phase change data are summarized below.

Table 1: Compound Identification [1]

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Methyl caprylate; Caprylic acid methyl ester |

| CAS Registry Number | 111-11-5 |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.2380 g/mol |

Table 2: Phase Change Data [1]

| Property | Value / Range | Units | Method / Notes |

|---|---|---|---|

| Boiling Point (Tboil) | 466.1 - 467.7 | K | Multiple literature sources |

| Melting Point (Tfus) | 236.5 | K | Uncertainty assigned by TRC = 0.05 K |

| Enthalpy of Vaporization (ΔvapH°) | 57 ± 2 | kJ/mol | Average of 6 values |

Experimental Data and Enthalpy of Vaporization

The enthalpy of vaporization has been measured under various conditions, which is critical for understanding its energy behavior.

Table 3: Enthalpy of Vaporization (ΔvapH) at Different Temperatures [1]

| ΔvapH (kJ/mol) | Temperature (K) | Method | Reference |

|---|---|---|---|

| 53.3 | 350 | N/A | van Genderen et al., 2002 |

| 52.6 ± 0.1 | 363 | N/A | van Genderen et al., 2002 |

| 55.94 | 293 | V | Scott et al., 1952 |

Analytical Protocol for Plasma Analysis

A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method was developed to analyze octanoate enrichment in human plasma for stable isotope tracer studies, offering significant improvement over the traditional gold-standard method [2].

- Derivatization Method: The protocol uses direct transesterification in plasma with isobutanol, which reduces analyte volatility and minimizes contamination risks compared to methyl esterification [2].

- Key Steps: The workflow involves sample preparation, derivatization, extraction, and GC-MS analysis, as illustrated below:

Experimental workflow for octanoate analysis in plasma.

- Performance: This method achieves a Lower Limit of Quantification (LLOQ) of 0.43 μM, about 20 times more sensitive than methyl esterification, with good precision (CV < 9.3%) [2].

Oxidation and Combustion Kinetics

This compound is a surrogate for studying biodiesel combustion. Experimental and kinetic modeling research has been conducted in opposed-flow diffusion flames and jet-stirred reactors [3].

- Experimental Conditions: Oxidation was studied at atmospheric pressure (0.101 MPa), temperatures from 800 to 1350 K, and equivalence ratios (φ) from 0.5 to 2 [3].

- Key Finding: The oxidation does not exhibit low-temperature or Negative Temperature Coefficient (NTC) behavior. Hot ignition occurs at approximately 800 K [3].

- Kinetic Model: A detailed chemical kinetic model was developed, consisting of 383 chemical species and 2,781 reactions, showing good agreement with experimental data [3].

The decomposition of this compound hydroperoxides follows known pathways, producing various volatile compounds. The diagram below outlines the primary and secondary volatile decomposition products from these hydroperoxides.

Volatile decomposition pathways from hydroperoxides.

References

Infrared Spectral Data and Experimental Context

The infrared data for methyl octanoate comes from two distinct experimental setups: a traditional condensed-phase analysis and a high-temperature gas-phase study.

Condensed Phase Reference Spectrum (Coblentz Society Collection)

This spectrum is a standard reference measured under controlled conditions [1].

| Aspect | Details |

|---|---|

| Data Source | NIST Chemistry WebBook (Coblentz Society Data) [1] |

| State | Solution (10% in CCl₄ and CS₂) [1] |

| Instrument | Dispersive (DOW KBr Foreprism-Grating) [1] |

| Path Length | 0.011 cm [1] |

| Data Format | JCAMP-DX (Digitized from hard copy) [1] |

Gas-Phase Spectrum at High Temperatures (Research Data)

This data is from a research paper focusing on the spectroscopic properties of gaseous Fatty Acid Methyl Esters (FAMEs) for combustion diagnostics [2].

| Aspect | Details |

|---|---|

| Data Source | Campbell et al., Journal of Quantitative Spectroscopy and Radiative Transfer [2] |

| State | Gas phase [2] |

| Instrument | FTIR (Nicolet 6700) with 1 cm⁻¹ resolution [2] |

| Temperature Range | 25°C to 500°C [2] |

| Spectral Range | 2500–3400 cm⁻¹ (C-H Stretch) [2] |

| Key Finding | Absorption cross-section at 3.39 μm (2947.9 cm⁻¹) is stable between ~150-400°C [2] |

The experimental workflow for acquiring the high-temperature FTIR data can be visualized as follows:

FTIR analysis workflow for gaseous this compound.

Key Spectral Interpretations

The research provides specific insights into the absorption features of this compound and other FAMEs [2]:

- C-H Stretch Region: The absorption spectrum in the 2500–3400 cm⁻¹ range is characteristic of the C-H bonds. The intensity in this region increases with the number of CH₂ and CH₃ groups in the molecule [2].

- Absorption Ranges: Typical absorption intervals identified in the study are:

- CH₂ groups: 2850–2900 cm⁻¹ and 2925–2975 cm⁻¹.

- CH₃ groups: 2875–2925 cm⁻¹ and 2950–3000 cm⁻¹ [2].

How to Access the Data

- For the Reference Spectrum: You can view the digitized spectrum and download the JCAMP-DX data file directly from the NIST Chemistry WebBook page for Octanoic acid, methyl ester [1].

- For the Research Article: The full paper, "FTIR measurements of mid-IR absorption spectra of gaseous fatty acid methyl esters at T=25–500 °C," is available through ScienceDirect. You will likely need institutional access to view the complete text and all figures [2].

References

Biosynthesis Pathways and Engineering Strategies

The production of octanoic acid methyl ester in microorganisms typically follows a two-step process: first, the biosynthesis of octanoic acid (OA), followed by its enzymatic conversion to the methyl ester.

The table below summarizes two key metabolic engineering strategies for enhancing octanoic acid production in E. coli, which is a critical precursor for the ester.

| Engineering Strategy / Strain | Key Genetic Modifications / Enzymes | Primary Carbon Source | Maximum Octanoic Acid Titer | Key Findings / Mechanism |

|---|---|---|---|---|

| Strategy from Lv et al. (2018) [1] | Overexpression of FabZ; deletion of ΔfadE, ΔfumAC, ΔackA; expression of C8-specific thioesterase (TE10). | Glucose | 1 g/L (in fed-batch culture) [1] | Optimized the inherent fatty acid synthesis pathway and blocked competing pathways (β-oxidation, TCA cycle, acetate formation). |

| Strategy from Agnew et al. (2025) [2] | Deletion of ΔfadRABIJ; expression of an evolved C8-specific thioesterase (CpFatB1.2-M4-287). | Glycerol | 3.69 ± 0.146 g/L [2] | Blocked β-oxidation cycle and enhanced C8 flux by expressing a high-activity, chain-length-specific thioesterase. |

The following diagram illustrates the core metabolic pathway engineered in E. coli for octanoic acid production, based on the strategies above:

Diagram of the engineered metabolic pathway for octanoic acid and its methyl ester production in E. coli, highlighting enhanced steps (green) and blocked competing pathways (dashed lines). ACC: Acetyl-CoA carboxylase; ACP: Acyl Carrier Protein. [1] [2]

Esterification: From Octanoic Acid to Methyl Ester

Once octanoic acid is produced, it can be enzymatically converted to its methyl ester. One effective method is whole-cell biocatalysis, where engineered E. coli expresses specific enzymes to perform this conversion in a single pot [3].

- Enzymatic Pathway: The conversion is a two-step process:

- Activation: The octanoic acid is first converted to octanoyl-CoA by an acyl-CoA ligase (e.g., AlkK from Pseudomonas putida).

- Transesterification: An alcohol acyltransferase (e.g., AtfA or Eeb1) then transfers the acyl group from octanoyl-CoA to methanol, producing octanoic acid methyl ester [3].

- Experimental Setup: In practice, this involves cultivating the engineered E. coli strain harboring the genes for AlkK and AtfA/Eeb1. The conversion is typically performed at 30°C in a buffer containing the substrate (octanoic acid) and the alcohol (e.g., 2.5% methanol). Product formation is analyzed via Gas Chromatography (GC), often after derivatization [3].

Physical and Chemical Property Data

For research and process design, key thermodynamic properties of octanoic acid methyl ester (also known as methyl octanoate) are essential. The following data is compiled from the NIST Chemistry WebBook [4] [5].

| Property | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | - | - | [4] |

| Molecular Weight | 158.2380 | g/mol | - | [4] |

| Boiling Point | 466.1 - 467.7 | K | 1 atm | [4] |

| Melting Point | 236.5 | K | 1 atm | [4] |

| Enthalpy of Combustion (ΔcH°liquid) | -5493.6 ± 0.4 | kJ/mol | - | [5] |

| Constant Pressure Heat Capacity (Cp, liquid) | 314.23 | J/mol·K | 298.15 K | [5] |

Key Experimental Protocols

Based on the search results, here are summaries of critical experimental methodologies:

- Protocol for Fatty Acid Analysis (GC-MS): This is a standard method for quantifying fatty acids like OA produced in microbial cultures.

- Procedure: Cell pellets are isolated and resuspended in 1 M MeOH-HCl. The sample is incubated at 80°C for 90 minutes to transmethylate lipids into fatty acid methyl esters (FAMEs). After cooling, 1 mL of 0.9% (w/v) NaCl is added, and the FAMEs are extracted into hexane for analysis by GC-MS [6].

- Whole-Cell Biocatalysis for Esterification: As described in the esterification section, this protocol involves using engineered E. coli cells expressing AlkK and AtfA.

- Procedure: Induced cells are harvested and resuspended in a conversion buffer. The reaction is initiated by adding the substrate (e.g., 1 mM octanoic acid) and the alcohol. The conversion is carried out at 30°C with shaking. Products are analyzed by GC, often after derivatization with a reagent like TMSH [3].

Future Research Directions

The search results indicate several promising areas for further development:

- Feedstock Expansion: A significant trend is the shift from traditional carbon sources to low-cost and renewable feedstocks, such as glycerol, a by-product of biodiesel production [2].

- Integrated Bioprocesses: There is a strong focus on developing streamlined processes where the production of octanoic acid and its subsequent conversion to valuable derivatives (like methyl ester or biopolymers) are combined in a single microbial host or process [2] [3].

- Enzyme Engineering: The use of directed evolution to create thioesterases with high specificity and activity for C8 chains (as mentioned in [2]) is a powerful strategy to maximize yield and selectivity.

References

- 1. Engineering of E. coli inherent fatty acid capacity to... biosynthesis [biotechnologyforbiofuels.biomedcentral.com]

- 2. A Metabolic Engineering Strategy for Producing poly-(3 ... [pmc.ncbi.nlm.nih.gov]

- 3. Combination of ester and ω-oxidation for production of... biosynthesis [pmc.ncbi.nlm.nih.gov]

- 4. , Octanoic acid methyl ester [webbook.nist.gov]

- 5. Octanoic acid, methyl ester - the NIST WebBook [webbook.nist.gov]

- 6. Endogenous octanoic acid production analysis [bio-protocol.org]

Comprehensive Application Notes and Protocols for GC-MS Analysis of Methyl Octanoate

Introduction to Methyl Octanoate and Analytical Importance

This compound (C₉H₁₈O₂), also known as methyl caprylate, is a fatty acid methyl ester (FAME) with significant importance in various research and industrial applications. With a molecular weight of 158.2380 g/mol, this compound serves as a critical analyte in multiple fields including biofuel research, food chemistry, and pharmaceutical development [1]. In pharmaceutical contexts, this compound derivatives are particularly valuable for studying medium-chain triglyceride (MCT) metabolism, which has therapeutic implications for patients with mitochondrial long-chain fatty acid oxidation disorders [2]. The compound's volatility and thermal stability make it particularly suitable for gas chromatographic analysis, though careful method development is required to address potential contamination issues and sensitivity challenges at low concentrations.

The analytical significance of this compound extends to its use as a model compound for understanding the metabolic fate of octanoate in stable isotope tracer studies. Recent methodological advances have demonstrated that accurate enrichment analysis of octanoate in plasma requires specialized derivatization approaches to achieve the sensitivity necessary for metabolic pathway elucidation [2]. These applications demand robust GC-MS protocols that can reliably identify and quantify this compound across complex biological matrices, necessitating the comprehensive methodological foundation presented in these application notes.

Fundamental Principles of GC-MS Analysis

Separation and Detection Principles

Gas chromatography-mass spectrometry (GC-MS) combines the exceptional separation power of gas chromatography with the superior identification capabilities of mass spectrometry, creating one of the most powerful analytical tools for volatile and semi-volatile compounds [3]. The separation process occurs in the GC system, where the sample is vaporized and transported through a chromatographic column by an inert carrier gas. Separation of components depends on their differential partitioning between the mobile gas phase and the stationary liquid phase coated on the column interior [4]. This partitioning is influenced by the chemical properties of both the analytes and the stationary phase, as well as precise temperature control throughout the analysis.

The mass spectrometry component provides detection and identification through a multi-step process: vapor phase analyte molecules are ionized, typically by electron impact (EI) ionization; the resulting molecular and fragment ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (typically a quadrupole); and finally detected by an electron multiplier [3]. This process generates both chromatographic retention data and mass spectral information, providing two orthogonal dimensions for compound identification. The resulting data can be collected in different operational modes—full scan, which captures complete mass spectra for all detectable compounds, or selected ion monitoring (SIM), which enhances sensitivity by focusing on specific ions of interest [3].

GC-MS Analysis Workflow

The following diagram illustrates the comprehensive GC-MS analysis workflow for this compound, from sample preparation through final quantification:

This integrated workflow highlights the systematic approach required for reliable this compound analysis, with particular emphasis on the sample preparation and derivatization steps that significantly impact method sensitivity and accuracy [2]. Each stage in this process must be carefully controlled and validated to ensure the generation of analytically sound data suitable for research and regulatory purposes.

Sample Preparation Protocol

Derivatization Method for Enhanced Sensitivity

Sample derivatization represents a critical step in the this compound analysis workflow, significantly impacting method sensitivity, accuracy, and reproducibility. Traditional methyl esterification approaches for fatty acid analysis often face limitations in sensitivity and are prone to contamination, which can compromise results [2]. The advanced protocol presented here utilizes transesterification with isobutanol, which offers substantial improvements over conventional methods. This derivatization technique reduces the volatility of the derivatized octanoate, thereby minimizing analyte losses during sample preparation and substantially improving the lower limit of quantification [2].

The derivatization process begins with careful glassware preparation to prevent contamination—all glassware must be thoroughly rinsed with chloroform and baked at 80°C for at least 2 hours [2]. The reaction itself employs acetyl chloride in isobutanol (3 mol/L concentration), which is freshly prepared for each experiment. For the derivatization, 100 μL of plasma, control sample, or calibration standard is mixed with 200 μL of the acetyl chloride-isobutanol reagent in a GC vial [2]. The samples are then incubated at 90°C for 60 minutes to ensure complete derivatization. After cooling to room temperature, 250 μL of chloroform is added to extract the derivatized analytes, followed by vortexing for 1 minute and centrifugation. The organic layer containing the isobutyl esters is then transferred to autosampler vials for GC-MS analysis.

Quality Control and Calibration Standards

Implementing a robust quality control system is essential for generating reliable analytical data. The calibration curve for this compound analysis is prepared by adding varying amounts of extracted labeled octanoate in hexane solution to a fixed amount of unlabeled octanoate (64 nmol/mL), creating calibration standards with known enrichments [2]. These standards should cover the expected concentration range of the samples, with enrichment levels typically ranging from 0.0 to 83.0 tracer-tracee ratio percent (TTR%). After analysis, the peak area for labeled octanoate is divided by the peak area for unlabeled octanoate to calculate the experimental tracer-tracee ratio (TTR), which is then plotted against the known enrichments to establish the calibration curve.

For quality control, pooled plasma should be spiked with labeled octanoate at two different concentration levels (low and high controls) to monitor analytical performance across batches [2]. When preparing these control samples, it is critical to ensure homogeneous incorporation of the spike—direct mixing of stock solution and plasma can cause phase separation and lead to imprecise enrichment results. Instead, the stock solution should be carefully dried under a gentle nitrogen stream before reconstitution with pool plasma [2]. This approach to quality control provides continuous monitoring of analytical performance and helps ensure the generation of reliable, reproducible data throughout the analysis sequence.

GC-MS Instrument Configuration and Method Parameters

Instrumentation and Optimal Settings

Proper instrument configuration is fundamental to achieving optimal separation, detection, and quantification of this compound. Modern benchtop GC-MS systems equipped with quadrupole mass analyzers provide the necessary performance for routine analysis, combining operational simplicity with robust detection capabilities [3]. The gas chromatograph should be equipped with a capillary inlet system capable of handling typical injection volumes of 1-2 μL in split or splitless mode, depending on analyte concentration and matrix complexity. The mass spectrometer should feature electron impact (EI) ionization with standard 70 eV electron energy to ensure reproducible fragmentation patterns compatible with library searching.

For this compound analysis, a mid-polarity stationary phase such as (5%-phenyl)-methylpolysiloxane provides excellent separation characteristics. The CP-Sil 5 CB or DB-1 columns referenced in the NIST database, with dimensions of 30 m × 0.25 mm × 0.25 μm, have demonstrated effective separation of this compound from potential interferents [1]. The GC oven temperature program should be optimized to achieve baseline separation within a reasonable analysis time—typical protocols start at 60°C with a brief hold, then ramp at 5-10°C/min to a final temperature of 280°C [1]. Helium carrier gas with constant flow (typically 1.0-1.5 mL/min) provides optimal separation efficiency and compatibility with mass spectrometric detection.

Table 1: Optimal GC-MS Parameters for this compound Analysis

| Parameter Category | Specific Setting | Performance Notes |

|---|---|---|

| GC Column | CP-Sil 5 CB or DB-1, 30m × 0.25mm × 0.25μm | Provides Kovats Retention Index of ~1110 [1] |

| Injection Mode | Split or splitless (matrix-dependent) | Splitless for trace analysis, split 10:1-50:1 for concentrated samples |

| Injection Temperature | 250°C | Ensures complete vaporization |

| Carrier Gas | Helium, constant flow 1.2 mL/min | Balance separation efficiency and analysis time |

| Oven Program | 60°C (1 min), 10°C/min to 280°C (5 min) | Total run time ~29 minutes |

| Transfer Line Temp | 280°C | Prevents analyte condensation |

| Ion Source Temp | 230°C | Standard for EI operation |

| Mass Range | 40-400 m/z | Captures molecular ion and key fragments |

Mass Spectrometric Detection Parameters

Mass spectrometric detection of this compound can be performed in multiple acquisition modes depending on the analytical objectives. For qualitative method development and untargeted analysis, full scan mode with a mass range of 40-400 m/z is recommended, as this captures the molecular ion and all significant fragments while maintaining adequate scan speed for capillary GC peaks [3]. In this mode, the detector continuously records mass spectra throughout the chromatographic run, generating a total ion chromatogram (TIC) where each data point represents a complete mass spectrum. This approach facilitates compound identification through spectral library matching and is invaluable for method development and exploratory analysis.

For targeted quantification requiring maximum sensitivity, selected ion monitoring (SIM) provides significantly improved signal-to-noise ratio by focusing instrument detection on specific ions characteristic of this compound [3]. The key ions for this compound detection include m/z 74 (characteristic of FAMEs resulting from McLafferty rearrangement), m/z 87 (another common FAME fragment), and the molecular ion at m/z 158 [1]. By monitoring only these specific masses rather than a broad mass range, SIM reduces instrumental noise and allows for faster data acquisition rates, resulting in more data points across each chromatographic peak and improved quantitative precision. The transition between full scan and SIM modes represents the shift from universal detection to highly selective detection optimized for specific target analytes.

Data Analysis and Interpretation

Qualitative Identification

Compound identification in GC-MS relies on two orthogonal parameters: chromatographic retention and mass spectral data. The retention time or retention index provides the first dimension of identification, with this compound typically exhibiting a Kovats Retention Index of approximately 1110 on standard non-polar stationary phases [1]. This retention index should remain consistent within a defined tolerance (± 2-3 index units) across analyses when the same chromatographic conditions are applied. Retention time locking techniques can be employed to further improve retention time reproducibility across instruments and over extended time periods.

Mass spectral interpretation provides the second, more specific dimension of identification. The electron ionization mass spectrum of this compound features characteristic fragments that follow predictable fragmentation pathways for fatty acid methyl esters. Key spectral features include the molecular ion at m/z 158 (typically low abundance), the prominent m/z 74 fragment resulting from McLafferty rearrangement, and the m/z 87 ion common to many methyl esters [1]. The mass spectrum typically displays a cluster of peaks at M+1 and M+2 due to naturally occurring isotopes, which can provide additional confirmation of elemental composition. Confident identification requires matching both the retention behavior and the mass spectrum to certified reference standards or library entries, with match scores typically exceeding 85% for positive identification.

Table 2: Characteristic Mass Spectral Features of this compound

| m/z Value | Relative Abundance | Fragment Identification | Structural Significance |

|---|---|---|---|

| 74 | Base peak (100%) | [C₃H₆O₂]⁺ | McLafferty rearrangement characteristic of FAMEs |

| 87 | High (~60-80%) | [C₄H₇O₂]⁺ | Common methyl ester fragment |

| 143 | Medium (~20-40%) | [M-15]⁺ | Loss of ·CH₃ from molecular ion |

| 158 | Low (~5-15%) | M⁺ | Molecular ion |

| 41 | Medium (~30-50%) | [C₃H₅]⁺ | Hydrocarbon fragment |

| 55 | Medium (~30-50%) | [C₄H₇]⁺ | Hydrocarbon fragment |

| 69 | Medium (~30-50%) | [C₅H₉]⁺ | Hydrocarbon fragment |

Quantitative Analysis Approaches

Accurate quantification of this compound employs internal standardization and calibration curves to account for instrumental variability and sample preparation losses. The internal standard should be structurally similar to the target analyte—isotopically labeled this compound (such as ¹³C₄-methyl octanoate) represents the ideal choice, as it mirrors the chemical behavior and ionization characteristics of the native compound while being distinguishable by mass spectrometry [2]. The calibration curve is constructed by analyzing standards of known concentration and plotting the ratio of analyte peak area to internal standard peak area against the known concentration ratio.

Data processing for quantification can utilize either total ion chromatogram (TIC) data or extracted ion chromatograms (EICs). For complex matrices, EICs provide enhanced selectivity by focusing on characteristic ions, thereby reducing background interference [3]. The peak area ratio (analyte to internal standard) for each calibration standard is used to generate a linear regression model, with typical correlation coefficients (R²) exceeding 0.99 indicating acceptable linearity. The method's sensitivity is defined by its limit of detection (LOD, typically signal-to-noise ≥ 3:1) and limit of quantification (LOQ, typically signal-to-noise ≥ 10:1), with the isobutylation method achieving approximately 20-fold improvement in LOQ compared to conventional methyl esterification [2]. Method validation should establish precision (intra-day and inter-day %RSD < 10%), accuracy (85-115% recovery), and specificity for the intended application.

Research Applications and Case Studies

Pharmaceutical and Metabolic Research Applications

The GC-MS analysis of this compound finds significant application in pharmaceutical and metabolic research, particularly in studies investigating medium-chain triglyceride (MCT) metabolism. Patients with disorders of mitochondrial long-chain fatty acid oxidation cannot effectively utilize long-chain triglycerides but can metabolize MCTs, making octanoate a therapeutically relevant compound [2]. Stable isotope protocols using glyceryl tri[1,2,3,4-¹³C₄]octanoate enable researchers to trace the metabolic fate of dietary MCTs under different nutritional conditions, providing insights into elongation and oxidation pathways that were previously difficult to assess [2].

In one validated clinical research application, the described GC-MS method enabled precise analysis of octanoate enrichment in human plasma at concentrations as low as 0.43 μM (LLOQ), representing approximately a twenty-fold improvement in sensitivity compared to gold-standard methyl esterification methods [2]. This enhanced sensitivity allows researchers to investigate the metabolic routing of oral MCT administration under different conditions—either with exclusively MCT or in combination with protein and carbohydrates. The methodological improvement also minimizes the risk of contamination from unlabeled octanoate sources that had previously led to biased results in such studies [2]. These advances in analytical methodology directly support the development of evidence-based nutritional recommendations for patients with fatty acid oxidation disorders.

Methodological Comparisons and Advancements

Comparative methodological studies demonstrate the significant advantages of the isobutanol transesterification protocol over conventional approaches for this compound analysis. The conventional gold-standard method for fatty acid analysis—methyl esterification followed by GC-MS analysis—suffers from limitations in sensitivity and susceptibility to contamination, which can compromise results in stable isotope tracer studies [2]. The isobutylation method addresses these limitations through direct derivatization in plasma, which reduces volatility losses and minimizes contamination risks throughout the sample preparation workflow.

The analytical performance metrics of the isobutylation method demonstrate its superiority for challenging applications. The method exhibits excellent precision, with intraday and interday coefficients of variation less than 9.1% and 9.3%, respectively, and outstanding linearity with R² values for the calibration curve exceeding 0.99 [2]. These characteristics, combined with the substantially improved lower limit of quantification, establish this methodology as particularly suitable for enrichment analysis in stable isotope protocols. The direct derivatization approach also streamlines the sample preparation workflow, reducing processing time and potential sources of error. These methodological advancements represent significant progress in the GC-MS analysis of this compound and related compounds, enabling research applications that were previously limited by analytical sensitivity and reliability concerns.

Conclusion

These comprehensive application notes provide detailed protocols for the GC-MS analysis of this compound, emphasizing the critical importance of proper sample preparation, particularly through the enhanced isobutanol derivatization method. The methodologies presented enable reliable identification and quantification of this biologically significant compound across diverse research applications. The improved sensitivity and reduced contamination risk of the described approaches facilitate advanced metabolic studies, particularly those employing stable isotope tracers to elucidate MCT metabolism in clinical contexts. By implementing these optimized GC-MS protocols, researchers can generate robust, reproducible data to support pharmaceutical development and metabolic research, ultimately contributing to improved therapeutic strategies for patients with disorders of fatty acid metabolism.

References

- 1. Octanoic acid, methyl ester - the NIST WebBook [webbook.nist.gov]

- 2. Development and validation of a gas chromatography ... [pmc.ncbi.nlm.nih.gov]

- 3. Fundamentals of Benchtop GC–MS Data Analysis and ... [chromatographyonline.com]

- 4. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS) [chem.libretexts.org]

Introduction to Methyl Octanoate and FAME Analysis

Fatty acid methyl esters (FAMEs), including methyl octanoate (also labeled as methyl caprylate, C8:0), are primarily analyzed using gas chromatography (GC). This technique is vital for determining the fatty acid composition in various samples, from foods and biofuels to clinical specimens [1] [2]. This compound serves as a key component in quantitative calibration mixes and is a common analyte in methods monitoring FAME profile changes over time [3] [2].

Detailed Experimental Protocols

The analysis involves two critical phases: sample preparation to extract and derivative fatty acids into FAMEs, and GC analysis for separation and quantification.

Sample Preparation: Derivatization to FAMEs

The following protocol, adapted from official methods, details the derivatization process [2]:

- Saponification: Reflux the lipid extract (e.g., using a non-polar solvent like ether) with methanolic sodium hydroxide (NaOH). This step converts glycerides into fatty acid salts.

- Esterification: Add a derivatization reagent such as boron trifluoride (BF₃) in methanol to the salts to form the methyl esters.

- Extraction: Extract the resulting FAMEs into a non-polar solvent like heptane or a hexane/dichloromethane mixture.

- Preparation for GC: The heptane layer containing the FAMEs is then transferred to a vial for GC analysis.

Alternative single-step transesterification methods using reagents like trimethylsulfonium hydroxide (TMSH) can also be used for greater speed and efficiency [2].

GC Analysis: Instrumentation and Conditions

Separation and detection are typically performed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher selectivity [3] [2]. The choice of capillary column is crucial for achieving the required separation, particularly for complex mixtures containing cis/trans isomers.

The table below summarizes established GC conditions for FAME analysis from the literature:

Table 1: GC Conditions for FAME Analysis from Literature

| Parameter | Specification 1 (Polyethylene Glycol Column) [2] | Specification 2 (Biscyanopropyl Column) [3] | Specification 3 (Cyanosilicone Column) [1] |

|---|---|---|---|

| Column | FAMEWAX, 30 m, 0.32 mm ID, 0.25 µm | ZB-FAME, 30 m, 0.25 mm ID, 0.20 µm | Highly polar cyanosilicone |

| Carrier Gas | Hydrogen (H₂), 62 cm/sec | Helium (He), 1.8 mL/min | Not Specified |

| Oven Program | 195°C to 240°C at 5°C/min (hold 1 min) | 40°C (hold 5 min) to 210°C at 6°C/min | Optimized for cis/trans isomer resolution |

| Injection | 0.5 µL split (150:1) at 250°C | SPME Arrow thermal desorption | Not Specified |

| Detection | FID @ 250°C | MS/MS in MRM mode | FID |

For this compound specifically, on a highly polar Rt-2560 column (100 m, 0.25 mm ID, 0.20 µm), a retention time (tʀ) of 19.43 minutes has been reported [2].

Application Notes & Data Analysis

Table 2: Analytical Parameters for this compound in Different Contexts

| Parameter | Value / Description | Application / Context |

|---|---|---|

| Structural Nomenclature | C8:0 | Saturated fatty acid ester [2] |

| Typical Concentration | 40 mg/mL (in a standard mix) | Qualitative and quantitative calibration [2] |

| Reported Retention Time | 19.43 min | On an Rt-2560 column, 100m [2] |

| Internal Standard | Methyl nonadecanoate (C19:0) | For extended range (C6:0-C24:1) per EN 14103:2011 [4] |

| Minimum FAME Content | 96.5% (total FAMEs) | Quality specification for biodiesel [4] |

Visualized Workflows

The following diagram illustrates the complete workflow for FAME analysis, from sample preparation to final quantification.

For complex samples, monitoring column performance is critical. The following diagram outlines the process for using a FAME mix to ensure analytical accuracy.

Conclusion

These detailed protocols and visual workflows provide a robust framework for the reliable analysis of this compound within FAME profiles. Adherence to standardized methods and regular performance monitoring are essential for generating high-quality, reproducible data in both research and industrial quality control contexts.

References

- 1. FAME Standard for Optimizing GC System Performance [sigmaaldrich.com]

- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters ... [restek.com]

- 3. Optimization and automation of rapid and selective ... [pmc.ncbi.nlm.nih.gov]

- 4. Ultrafast gas chromatographic method for quantitative ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Fatty Acid Methyl Ester Preparation

Introduction and Principle

Fatty acid methyl esters (FAMEs) are crucial derivatives used for analyzing fatty acid composition in various matrices, including pharmaceuticals, foods, and biofuels. The conversion of fatty acids into their methyl esters, primarily via transesterification, makes them more volatile and suitable for analysis by gas chromatography (GC [1] [2] [3]). This document details a single-step, acid-catalyzed esterification method, optimized for completeness of reaction, operator safety, and high-throughput analysis [1]. This protocol is validated for accuracy (98-102%) and precision (RSD <5%), making it suitable for quality control (QC) processes in drug development [1].

Method Comparison and Selection

No single FAME preparation method is universally superior; the choice depends on sample matrix, target analytes, and practical considerations like throughput and safety.

Table 1: Comparison of Common FAME Derivatization Methods

| Method Type | Catalyst/Reagents | Typical Reaction Conditions | Advantages | Disadvantages/Limitations |

|---|---|---|---|---|

| Acid-Catalyzed [1] [3] | Anhydrous Methanolic HCl (prepared from Acetyl Chloride) | 80°C for 20 min [1] | Effective for free fatty acids (FFAs) and bound lipids; single-step; safer than BF₃ [4] [1] | Requires careful handling of acid reagents [1] |

| Base-Catalyzed [5] [3] | Sodium Methoxide (NaOCH₃) or Potassium Hydroxide (KOH) in Methanol | Room temperature, minutes [2] | Fast; avoids double bond isomerization [5] | Does not esterify FFAs [5] [2] |

| Base-Acid Combined [5] | KOCH₃ followed by HCl | Sequential base and acid steps | Can handle samples with both bound lipids and FFAs | Longer procedure; acid step may cause artifacts [5] |

| BF₃-Catalyzed [4] [2] | Boron Trifluoride (BF₃) in Methanol | 65-80°C for 20-60 min [2] | Official method (e.g., AOCS, USP) | BF₃ is toxic and hazardous; can be replaced for safety [4] [1] |

| TMS-Diazomethane [5] | (Trimethylsilyl)diazomethane (TMS-DM) in n-Hexane | ~30 min at room temperature | High accuracy for unsaturated FAs; safe handling vs. diazomethane [5] | More expensive; sensitive to water [5] |

The single-step acid-catalyzed method using methanolic HCl is recommended for its robustness, applicability to various lipid classes, and improved safety profile compared to traditional BF₃ methods [4] [1].

Detailed Experimental Protocols

Protocol 1: Single-Step Acid-Catalyzed Esterification with Methanolic HCl

This protocol is adapted from a published application note for vegetable oils and is directly applicable to the preparation of methyl octanoate and other FAMEs [1].

3.1.1 Reagents and Equipment

- Fatty Acid Source: ~25 mg of neat oil (e.g., corn oil standard) or lipid extract. For this compound, use octanoic acid.

- Esterification Reagent: 2% (v/v) Anhydrous Methanolic Hydrogen Chloride (approx. 2 M) [1].

- Preparation of Methanolic HCl: Caution: Highly exothermic reaction. Use appropriate PPE and work in a fume hood. [1]

- Add ~5 mL of anhydrous methanol to a 40 mL amber vial with a PTFE-lined septum cap.

- Cool the vial in an ice-water bath.

- Slowly add 2 mL of acetyl chloride (

CAS 75-36-5) drop-wise with constant mixing and venting of pressure. - Once all acetyl chloride is added, bring the total volume to 20 mL with the remaining methanol.

- Store the reagent in a sealed airtight container in a refrigerator for future use [1].

- Extraction Solvents: 6% (w/v) Sodium Carbonate (Na₂CO₃) solution, n-heptane (or n-hexane) [1].

- Equipment: Digital block heater, 2-4 mL clear glass reaction vials with conical bottoms, GC vial with inserts, vortex mixer, micropipettes [1].

3.1.2 Step-by-Step Procedure

- Weighing: Accurately weigh approximately 25 mg of the oil or lipid sample into a glass reaction vial [1].

- Reaction:

- Cooling: Remove the vial from the heater and allow it to cool to room temperature.

- Liquid-Liquid Extraction:

- Add 2 mL of 6% (w/v) Na₂CO₃ solution to the cooled mixture to neutralize the acid. Caution: CO₂ gas will be released. [1]

- Add 2 mL of n-heptane (or n-hexane) as the extraction solvent [1].

- Cap and shake the vial vigorously.

- Let the mixture stand until the organic (upper) and aqueous (lower) phases fully separate [1].

- Collection: Carefully transfer about 1 mL of the upper n-heptane layer (containing the FAMEs) to a GC autosampler vial [1].

Protocol 2: Automated Sample Preparation

For higher throughput and improved precision, the acid-catalyzed method can be adapted for automation, significantly reducing reagent volumes and human intervention [2].

3.2.1 Key Modifications for Automation

- Scale: The reaction is scaled down approximately 50-fold compared to standard manual methods [2].

- Volumes: Use 10 µL of sample, 40 µL of 2 N NaOH in methanol, and 80 µL of 14% BF₃ in methanol (or alternatively, methanolic HCl) in a 2-mL vial [2].

- Automation: An automated sample preparation workstation performs all dispensing, mixing, heating (65°C for 20 min), and extraction steps [2].

- Extraction: Post-reaction, the system adds 100 µL of 2 M NaCl solution and 100 µL of hexane, mixes, and transfers the organic layer for analysis [2].

Performance and Validation Data

Rigorous validation of the single-step acid-catalyzed method demonstrates its suitability for pharmaceutical QC and research.

Table 2: Method Validation Parameters for Acid-Catalyzed Protocol [1]

| Validation Parameter | Result / Acceptance Criterion | Experimental Outcome |

|---|---|---|

| Accuracy | 98% - 102% | Methyl Oleate (C18:1): 101.3%; Methyl Linoleate (C18:2): 99.8% |

| Precision (Repeatability, RSD) | < 5% for individual FAMEs; < 1% for C16:0/C18:0 ratio | All individual FAMEs met RSD < 5%; Ratio C16:0/C18:0 RSD = 0.2% |

| Linearity (R²) | > 0.99 | Achieved for all FAMEs in sample range of 10-35 mg (e.g., R² = 0.996 for Methyl Palmitate) |

| Specificity (Chromatographic Resolution) | ≥ 1.5 | Resolution between Methyl Stearate (C18:0) and Methyl Oleate (C18:1) was 3.4 |

| Limit of Quantitation (LOQ) | - | 7.87 mg (amount of oil); 3.94 mg/mL (concentration) |

Workflow and Reaction Pathway Visualization

The following diagrams illustrate the core chemical reaction and the complete experimental workflow.

Esterification Reaction Pathway

Figure 1: Acid-catalyzed transesterification. A triglyceride reacts with methanol to produce fatty acid methyl esters (FAME) and glycerol [1] [3].

Experimental Workflow

Figure 2: Procedural workflow for FAME preparation, from sample and reagent preparation to GC analysis [1].

Troubleshooting and Best Practices

- Reagent Safety and Storage: Anhydrous conditions are critical for methanolic HCl preparation and storage to prevent reagent hydrolysis and ensure reaction efficiency [1].

- Incomplete Esterification: Presence of monoacylglycerols (MAGs), diacylglycerols (DAGs), or free fatty acids (FFAs) in the final extract indicates incomplete reaction. This can be qualitatively checked by derivatizing the extract with MSTFA, which converts these partially reacted species to trimethylsilyl (TMS) derivatives for detection [1].

- Matrix Effects: For complex matrices like oats that require acidic hydrolysis for lipid extraction, the standard method may show discrepancies, necessitating method modification for optimal performance [4].

- Green Chemistry Alternative: Fatty acid methyl esters themselves are being evaluated as green solvents in other industries, highlighting a shift towards safer, more sustainable chemicals in the lab [6].

References

- 1. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 2. Improving the Efficiency of Fatty Acid Methyl Ester ... [chromatographyonline.com]

- 3. What is Fatty Acid Methyl Ester? - Lipidomics [lipidomics.creative-proteomics.com]

- 4. Comprehensive comparison of fatty acid methyl ester ... [sciencedirect.com]

- 5. Comparison of Two Derivatization Methods for the Analysis ... [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Fatty Acid Methyl Esters (FAME) as a Green ... [mdpi.com]

Comprehensive Application Notes and Protocols: Deoxygenation of Methyl Octanoate on Pt/Al2O3 Catalysts

Introduction to Methyl Octanoate Deoxygenation

The deoxygenation of this compound represents a critical model reaction in the development of renewable diesel technologies from biomass-derived feedstocks. As a surrogate molecule for more complex biodiesel mixtures, this compound (C₇H₁₅COOCH₃) allows researchers to investigate reaction pathways and catalyst performance under controlled conditions. The conversion of oxygen-rich biomass derivatives to hydrocarbon fuels requires efficient removal of oxygen atoms while preserving the carbon chain structure to maximize fuel yield and quality. Pt/Al₂O₃ catalytic systems have demonstrated significant promise in these deoxygenation processes, particularly when enhanced through strategic promotion with secondary metals that modify both the electronic and geometric properties of the active sites.

The fundamental challenge in biofuel upgrading lies in completely removing oxygen from biomass-derived molecules without excessive carbon loss through fragmentation or undesirable side reactions. This compound deoxygenation typically proceeds through multiple pathways including hydrodeoxygenation (HDO), decarboxylation, and decarbonylation, with product distribution heavily influenced by catalyst composition and reaction conditions. Understanding these pathways at the molecular level enables the rational design of more efficient, stable, and selective catalysts for industrial applications. The following sections provide detailed experimental protocols, performance data, and technical insights to support research and development in this critical area of sustainable energy technology.

Reaction Fundamentals and Pathways

The deoxygenation of this compound over Pt-based catalysts proceeds through several competing reaction pathways that determine both product distribution and overall process efficiency. Understanding these mechanistic routes is essential for catalyst optimization and process control in renewable diesel production.

Primary Reaction Pathways

Decarboxylation/Decarbonylation (deCOx): This pathway involves the removal of the carbonyl group as CO₂ (decarboxylation) or CO and H₂O (decarbonylation), producing linear alkanes with one fewer carbon atom than the original fatty acid chain. For this compound, this would primarily yield heptane (C₇H₁₆) as the target hydrocarbon. The deCOx pathway typically dominates on Pt/Al₂O₃ catalysts without promoters, with the specific ratio of decarboxylation to decarbonylation dependent on reaction conditions and catalyst properties. [1]

Hydrodeoxygenation (HDO): In this alternative pathway, oxygen is removed as water while preserving the carbon chain length, resulting in the formation of octane (C₈H₁₈) from this compound. HDO requires more hydrogen than deCOx pathways but retains the full carbon content of the feedstock. The addition of promoters such as WOx to Pt/Al₂O₃ catalysts has been shown to shift the reaction pathway from predominant decarbonylation/decarboxylation toward hydrodeoxygenation. [2]

Cracking Reactions: Under certain conditions, especially at higher temperatures or with acidic supports, C-C bond scission can occur, producing lighter hydrocarbons outside the desirable diesel range (C10-C20). These cracking reactions reduce diesel yield and increase hydrogen consumption, making them generally undesirable for renewable diesel production. [1]

Influence of Catalyst Composition

The addition of promoter elements significantly alters the reaction pathway selectivity in this compound deoxygenation. Tungsten oxide (WOx) promotion enhances strong acid sites on the catalyst surface, which facilitates C-O bond cleavage and directs the reaction mechanism toward hydrodeoxygenation. [2] Similarly, Sn promotion in Pt-Sn/Al₂O₃ systems creates unique metal-metal bonding environments that enhance selectivity toward hydrodeoxygenation over decarbonylation pathways. [3]

The following diagram illustrates the primary reaction pathways for this compound deoxygenation on Pt-based catalysts:

Figure 1: Reaction Pathways for this compound Deoxygenation on Pt-Based Catalysts

Catalytic Performance Data

Comparative Catalyst Performance

The deoxygenation performance of various Pt-based catalyst systems for this compound and related model compounds has been systematically investigated under different reaction conditions. The following table summarizes key performance metrics for several catalytic systems reported in the literature:

Table 1: Performance of Pt-Based Catalysts in Fatty Acid/Ester Deoxygenation

| Catalyst Formulation | Reaction Conditions | Conversion (%) | Selectivity to C8-C18 Hydrocarbons (%) | Primary Pathway | Reference |

|---|---|---|---|---|---|

| 4%Pt-8%WOx/Al₂O₃ | Oleic acid, 300-350°C, H₂ pressure | ~100% | 67.1-80.8% | HDO | [2] |

| Pt/Al₂O₃ | Methyl stearate, 330°C, atmospheric pressure | Complete deoxygenation | >82% diesel-range hydrocarbons | deCOx | [4] |

| Pt-Sn/Al₂O₃ | Rapeseed oil, 300-350°C, H₂ pressure | >95% | ~90% to C18 hydrocarbons | HDO | [3] |

| Ni-Pt/Al₂O₃ | Used cooking oil, 375°C, WHSV=1 h⁻¹ | Complete deoxygenation | >82% diesel-range hydrocarbons | deCOx | [1] |

Catalyst Stability and Deactivation

The long-term stability of Pt/Al₂O₃ catalysts during deoxygenation processes is a critical factor for industrial application. Several studies have investigated deactivation mechanisms and methods to enhance catalyst lifetime:

Coke Formation: During methyl stearate deoxygenation on Pt/γ-Al₂O₃ at 330°C under atmospheric pressure, catalyst deactivation was observed due to coke deposition from heavy products and alkenes. The deactivation was more pronounced under He atmosphere compared to H₂ atmosphere. [4]

Regeneration Potential: Catalyst systems like Pt-WOx/Al₂O₃ have demonstrated excellent reusability characteristics with minimal performance degradation after multiple reaction cycles, indicating relatively easy regeneration protocols. [2]

Promoter Effects: The addition of secondary metals like Pt to Ni-based systems has been shown to mitigate catalyst inhibition by CO, a byproduct of decarbonylation, thereby reducing catalyst deactivation from CO adsorption and subsequent coking via the Boudouard reaction. [1]

Experimental Protocols

Catalyst Synthesis Methods

4.1.1 Wet Impregnation for Pt-WOx/Al₂O₃

Materials: γ-Alumina support (S≈190 m²/g), ammonium metatungstate hydrate, chloroplatinic acid hydrate, deionized water.

Procedure:

- Calculate required precursor quantities to achieve target loading (e.g., 4 wt% Pt, 8 wt% W)

- Dissolve ammonium metatungstate in deionized water at 60°C with stirring

- Add γ-alumina support to the solution and continue stirring for 4 hours

- Remove water using rotary evaporation at 60°C

- Dry the solid residue at 110°C for 12 hours

- Impregnate the WOx/Al₂O₃ material with platinum precursor solution

- Dry again at 110°C for 12 hours

- Calcinate in static air at 500°C for 4 hours

- Reduce in hydrogen atmosphere (flowing H₂) at 450°C for 4 hours

Characterization: The reduced catalyst should be characterized by XRD to confirm complete reduction of Pt to metallic state and the presence of W in +6 and +5 oxidation states. CO-chemisorption and TEM analysis typically show Pt crystallite sizes of 1.2-1.4 nm and particle sizes of 2.5-3 nm. [2]

4.1.2 Heterometallic Complex Precursor Method for Pt-Sn/Al₂O₃

Materials: γ-Alumina support, (PPh₄)₃[Pt(SnCl₃)₅] heterometallic complex, dichloromethane.

Procedure:

- Prepare heterometallic (PPh₄)₃[Pt(SnCl₃)₅] complex precursor

- Dissolve complex in dichloromethane

- Add γ-alumina support to the solution

- Stir for 4 hours at room temperature

- Remove solvent using rotary evaporation

- Dry at 80°C for 12 hours

- Reduce in hydrogen flow at 450°C for 4 hours

Note: This method preserves the Pt-Sn bonds from the molecular complex in the final catalyst structure, creating unique synergistic effects that enhance hydrodeoxygenation selectivity. [3]

Catalyst Characterization Protocols

Comprehensive characterization of Pt/Al₂O₃ deoxygenation catalysts is essential for understanding structure-activity relationships:

Textural Properties: Determine surface area, pore volume, and pore size distribution using N₂ physisorption at -196°C. Typical Pt-WOx/Al₂O₃ catalysts maintain surface areas of ~180-200 m²/g after impregnation and calcination.

Crystalline Structure: Employ X-ray powder diffraction (XRD) to identify crystalline phases and metal oxidation states. For reduced Pt-WOx/Al₂O₃, Pt should be present primarily in the metallic state while W exhibits +6 and +5 oxidation states.

Metal Dispersion: Use CO-chemisorption to determine Pt dispersion and active metal surface area. Typical Pt crystallite sizes in Pt-WOx/Al₂O₃ range from 1.2 to 1.4 nm.

Acidic Properties: Characterize acid site strength and distribution using temperature-programmed desorption (TPD) of NH₃. Addition of WOx to Pt/Al₂O₃ significantly increases strong acid sites.

Morphological Analysis: Perform transmission electron microscopy (TEM) to determine metal particle size distribution and morphology. Pt particle sizes in Pt-WOx/Al₂O₃ typically range from 2.5 to 3 nm. [2]

Reaction Testing Methodology

Apparatus Setup:

- Fixed-bed tubular reactor (typically 10-15 mm ID)

- High-pressure syringe pump for liquid feed introduction

- Mass flow controllers for hydrogen and inert gases

- Back-pressure regulator for system pressure control

- Two-zone furnace with PID temperature control

- Liquid product collection system with gas-liquid separator

- Online or offline gas analysis capability (GC-TCD)

Standard Reaction Conditions:

- Temperature: 300-375°C

- Pressure: Atmospheric to 3 MPa (30 bar)

- H₂ flow rate: 50-100 mL/min

- Weight Hourly Space Velocity (WHSV): 0.5-2 h⁻¹

- Catalyst loading: 0.5-1.0 g (diluted with inert material)

Procedure:

- Load catalyst into reactor tube (typically 0.2-0.5 g)

- Dilute with inert quartz sand to improve flow distribution

- Activate catalyst in situ under H₂ flow (50 mL/min) at 450°C for 2-4 hours

- Adjust to reaction temperature under H₂ atmosphere

- Introduce this compound feed using syringe pump at desired WHSV

- Maintain system pressure using back-pressure regulator

- Allow system to stabilize for 4-6 hours before initial sampling

- Collect liquid products in cooled collection vessel

- Analyze liquid products periodically by GC-MS

- Monitor gaseous products by online GC or collected samples

Product Analysis:

- Liquid Products: Analyze by GC-MS equipped with DB-5 or similar non-polar column. Identify hydrocarbons (C7-C18), intermediate oxygenates, and unconverted feed.

- Gaseous Products: Analyze by GC-TCD for H₂, CO, CO₂, and light hydrocarbons (C1-C6).

- Calculation:

Application Notes

Industrial Relevance and Processing Considerations

The deoxygenation of this compound on Pt/Al₂O₃ catalysts serves as a model system for the industrial production of renewable diesel from lipid feedstocks. Several critical considerations emerge for potential industrial implementation:

Feedstock Flexibility: Pt/Al₂O₃-based catalysts demonstrate effective deoxygenation of various real-world feedstocks, including used cooking oil, rapeseed oil, and microalgae oils, achieving complete deoxygenation with >82% selectivity to diesel-range hydrocarbons. [3] [1]

Hydrogen Consumption: The specific reaction pathway determines hydrogen requirements, with HDO consuming more hydrogen than deCOx pathways but preserving carbon content. Industrial implementation must balance hydrogen availability and cost against yield optimization.

Product Quality: Hydrodeoxygenation produces straight-chain alkanes with high cetane numbers (80-90), excellent oxidation stability, and improved cold flow properties compared to conventional biodiesel (FAME). [3]

Comparative Catalyst Economics

While Pt-based catalysts demonstrate superior performance in this compound deoxygenation, cost considerations are paramount for industrial adoption:

Table 2: Economic and Performance Comparison of Deoxygenation Catalysts

| Catalyst Type | Relative Cost | Advantages | Limitations | Best Application |

|---|---|---|---|---|

| Pt/Al₂O₃ | High | Excellent activity, stability, and selectivity | High cost, sensitivity to impurities | High-value feedstocks |

| Pt-WOx/Al₂O₃ | High | Enhanced HDO selectivity, strong acid sites | Complex synthesis | Where carbon yield maximization is critical |

| Pt-Sn/Al₂O₃ | High | Exceptional HDO selectivity, unique metal-metal bonding | Specialized precursor needed | Premium renewable diesel production |

| Ni-Pt/Al₂O₃ | Moderate | Reduced cost while maintaining performance | Higher cracking activity | Cost-sensitive applications |

| Sulfided Ni-Mo/Al₂O₃ | Low | Established technology, low cost | Rapid deactivation, sulfur contamination | Co-processing with petroleum streams |

Deactivation and Regeneration Strategies

Understanding and mitigating catalyst deactivation is crucial for commercial implementation:

Coke Management: The formation of both "soft coke" (reversible at low temperature) and "refractory coke" (requires high-temperature oxidation) has been observed on γ-Al₂O₃ surfaces during ester conversion reactions. Regular regeneration cycles can restore activity, with the frequency determined by feedstock quality and operating conditions. [4]

Metal Sintering: Progressive agglomeration of Pt nanoparticles under reaction conditions decreases active surface area. The addition of structural promoters like WOx can stabilize metal dispersion against thermal sintering.

Regeneration Protocol:

- Oxidative treatment at 500°C in diluted air (5% O₂ in N₂)

- Gradual temperature ramping (1-2°C/min) to avoid damaging exotherms

- Hold at 500°C for 4-6 hours to remove carbon deposits

- Reduction in H₂ at 450°C for 2-4 hours to re-activate metal sites

- Performance validation with model compound before reintroduction of feed

The following workflow illustrates the complete experimental procedure for catalyst evaluation:

Figure 2: Experimental Workflow for Catalyst Evaluation in this compound Deoxygenation

Troubleshooting and Optimization

Common Experimental Challenges

Rapid Deactivation: If experiencing faster-than-expected catalyst deactivation:

- Verify complete oxygen removal from system during startup procedure

- Increase hydrogen partial pressure

- Introduce trace sulfur compounds (e.g., dimethyl disulfide) to passivate strong acid sites responsible for coking

- Consider lower temperature operation to reduce thermal cracking

Low Conversion:

- Confirm reduction procedure effectiveness through CO-chemisorption

- Check for chloride poisoning from metal precursors (use nitrate precursors if available)

- Verify absence of mass transfer limitations by testing at different space velocities

Excessive Cracking:

- Reduce reaction temperature in 10°C increments

- Modify support acidity through addition of basic promoters

- Consider alternative support materials with moderate acidity (e.g., SiO₂-Al₂O₃ mixtures)

Process Optimization Guidelines

Maximizing Diesel Yield: To enhance selectivity to diesel-range hydrocarbons:

- Implement Pt-WOx/Al₂O₃ or Pt-Sn/Al₂O₃ catalysts to favor HDO pathway

- Operate at moderate temperatures (300-330°C) to minimize cracking

- Use intermediate hydrogen pressures (1-2 MPa) to balance HDO selectivity against operating costs

Improving Catalyst Lifetime:

- Incorporate trace amounts of Pd (0.1-0.2%) to enhance hydrogenation function

- Pre-treat high-acid feeds to reduce catalyst poisoning

- Implement guard beds for feed purification in continuous systems

Conclusion

The deoxygenation of this compound on Pt/Al₂O₃ catalysts represents a strategically important model reaction for renewable diesel production from biomass-derived feedstocks. The experimental protocols and application notes provided in this document offer researchers comprehensive guidance for catalyst synthesis, characterization, testing, and optimization. Key findings from the literature indicate that promoter elements such as WOx and Sn significantly alter reaction pathway selectivity, while proper activation and regeneration protocols are essential for maintaining long-term catalyst performance.

The continued development of efficient deoxygenation catalysts requires multidisciplinary approaches combining advanced synthesis methods, thorough characterization, and reaction engineering. The protocols outlined here provide a foundation for systematic investigation of structure-activity relationships in Pt/Al₂O₃ deoxygenation catalysts, ultimately contributing to the advancement of sustainable energy technologies.

References

- 1. Promotional Effect of Cu, Fe and Pt on the Performance ... [mdpi.com]

- 2. Selective and reusable Pt-WOx/Al2O3 catalyst for ... [hero.epa.gov]

- 3. Original Pt-Sn/Al2O3 catalyst for selective ... [sciencedirect.com]

- 4. A key role of soft and refractory coke in the deactivation of γ ... [sciencedirect.com]

- 5. Experimental and kinetic modeling of this compound ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Enzymatic Hydrolysis of Methyl Octanoate Using Immobilized Lipase

Introduction to Lipase-Catalyzed Hydrolysis

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) represent a class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides and other water-insoluble esters, operating at the oil-water interface to convert substrates into fatty acids and glycerol [1]. These versatile biocatalysts occur widely in nature and demonstrate remarkable catalytic flexibility, functioning effectively in both aqueous and non-aqueous media. The enzymatic hydrolysis of methyl octanoate exemplifies a kinetically controlled process where lipases cleave the ester bond to produce octanoic acid and methanol, a reaction with significant implications in pharmaceutical intermediate synthesis and flavor compound production [2] [3].

The catalytic mechanism of lipases centers around a conserved serine residue situated within the active site, which initiates a nucleophilic attack on the substrate's carbonyl carbon atom, forming a tetrahedral intermediate stabilized by oxyanion-stabilizing residues. This mechanism employs a catalytic triad typically composed of serine, histidine, and aspartic acid residues that work in concert to facilitate the nucleophilic hydrolysis of ester bonds [1]. This fundamental understanding of lipase mechanism provides the foundation for developing efficient hydrolysis protocols for this compound and similar substrates.

Lipase Immobilization Techniques

Immobilization Methods and Support Materials

Enzyme immobilization represents a crucial technology for enhancing the operational stability and reusability of lipases in industrial applications. By fixing the enzyme onto solid supports, immobilization facilitates easy separation from reaction mixtures, enables repeated batch operations, and often improves the enzyme's resistance to denaturation [4] [3]. The selection of an appropriate immobilization strategy depends on the specific application, with considerations including support material characteristics, immobilization chemistry, and economic feasibility.

The following table summarizes the primary immobilization techniques and their key characteristics for lipase applications:

Table 1: Comparison of Lipase Immobilization Methods and Support Materials

| Immobilization Method | Support Materials | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Physical Adsorption | Poly(styrene-divinylbenzene), Octyl-agarose, Bentonite | Hydrophobic interactions, interfacial activation | Simple procedure, maintains enzyme activity, cost-effective | Enzyme leaching under certain conditions |

| Covalent Binding | Epoxy-activated Cloisite 30B, Chitosan, Silica nanoparticles | Covalent bonds with enzyme functional groups | High stability, minimal enzyme leakage | Possible activity loss due to rigidification |

| Entrapment/Encapsulation | Alginate, Polyvinyl alcohol | Physical confinement in polymer matrix | Protection from denaturation, applicable to various enzymes | Diffusion limitations for substrates/products |

| Cross-Linked Enzyme Aggregates | Glutaraldehyde as cross-linker | Intra- and inter-molecular bonds | High enzyme loading, good stability | Optimization required for each enzyme |

Support Activation and Immobilization Protocol

Heterofunctional supports have emerged as particularly effective for lipase immobilization, combining initial hydrophobic adsorption with subsequent covalent stabilization. The preparation of epoxy-activated Cloisite 30B illustrates this approach, where the native clay material is functionalized with epichlorohydrin to introduce epoxy groups that can react with enzyme amino groups [3]. This methodology yields immobilized lipase preparations with enhanced stability and reduced enzyme leaching while maintaining high catalytic activity.

A standardized protocol for lipase immobilization involves:

- Support preparation: 5 g of carrier material is dried under vacuum and suspended in 50 mL of dichloromethane containing 3.5 mL triethylamine

- Activation: 2.1 mL epichlorohydrin is added slowly, and the reaction proceeds at room temperature for 24 hours with continuous mixing

- Enzyme immobilization: The activated support is incubated with lipase solution (typically 1-5 mg enzyme per g support) in appropriate buffer (e.g., phosphate buffer, pH 7.0) for 4-24 hours at 25°C

- Washing and storage: The immobilized lipase is recovered by filtration, washed thoroughly with buffer and distilled water, and stored at 4°C until use

This protocol typically achieves immobilization yields of 70-90% with retained hydrolytic activity of 80-95% compared to the free enzyme, providing a robust biocatalyst for this compound hydrolysis [3].

Experimental Protocol: Hydrolysis of this compound

Reagents and Equipment

Essential reagents for this protocol include this compound (purity ≥98%), immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B immobilized on acrylic resin, or prepared according to Section 2.2), phosphate buffer (50 mM, pH 7.0), sodium hydroxide solution (0.1 M) for titration, and organic solvents for extraction (e.g., n-hexane). Required equipment encompasses a temperature-controlled water bath or incubator shaker, pH meter, analytical balance, titration apparatus (manual or automatic), gas chromatography system for product quantification, and standard laboratory glassware.

Biocatalyst selection represents a critical factor in experimental design. Novozym 435 exhibits an official activity of approximately 7,000-10,000 PLU/g (propyl laurate units), though batch variability should be considered [2]. Alternatively, lipase from Candida rugosa immobilized on epoxy-activated Cloisite 30B demonstrates comparable efficiency for ester hydrolysis with potential cost advantages [3]. The experimental workflow below illustrates the complete hydrolysis procedure:

Diagram 1: Experimental workflow for enzymatic hydrolysis of this compound using immobilized lipase

Step-by-Step Procedure

Reaction Mixture Preparation: In a suitable reaction vessel (screw-capped vial or flask), combine 10 mL of phosphate buffer (50 mM, pH 7.0) with this compound at a final concentration of 50-200 mM. For poorly water-soluble substrates, consider adding minimal amounts of water-miscible organic cosolvents (e.g., acetonitrile, dioxane) not exceeding 10% (v/v) to maintain substrate solubility without significant enzyme denaturation.